molecular formula C20H23N5O3 B2719623 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1005292-46-5

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

カタログ番号 B2719623
CAS番号: 1005292-46-5
分子量: 381.436
InChIキー: ILGHWSPNWZFMQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, commonly known as ETP-101, is a novel compound that has gained significant attention in the field of scientific research. ETP-101 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling.

作用機序

The mechanism of action of ETP-101 involves the inhibition of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, which is responsible for the breakdown of endocannabinoids. By inhibiting N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, ETP-101 increases the levels of endocannabinoids in the brain, leading to a reduction in pain and inflammation. ETP-101 has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects:
ETP-101 has been shown to have a wide range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of the endocannabinoid system, and the improvement of mood and anxiety. ETP-101 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

The advantages of using ETP-101 in lab experiments include its high potency and selectivity for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, making it a valuable tool for investigating the endocannabinoid system. However, ETP-101 has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experimental designs.

将来の方向性

The future directions for research on ETP-101 include the investigation of its potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative disorders. Further studies are also needed to explore the safety and efficacy of ETP-101 in preclinical and clinical trials. Additionally, the development of more potent and selective N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide inhibitors may lead to the discovery of new drug candidates for the treatment of various diseases.

合成法

The synthesis of ETP-101 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 4-ethoxybenzylamine with 5-chloro-1-pentyltetrazole to form the intermediate compound, which is then reacted with 4-methoxybenzoyl chloride to obtain the final product, ETP-101. The synthesis of ETP-101 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

科学的研究の応用

ETP-101 has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. The primary research application of ETP-101 is in the investigation of the endocannabinoid system, which plays a critical role in the regulation of various physiological processes, including pain sensation, appetite, and mood. ETP-101 has been shown to increase the levels of endocannabinoids in the brain, leading to a reduction in pain and inflammation.

特性

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-3-28-18-11-7-16(8-12-18)25-19(22-23-24-25)14-21-20(26)13-6-15-4-9-17(27-2)10-5-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGHWSPNWZFMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。